2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride

Description

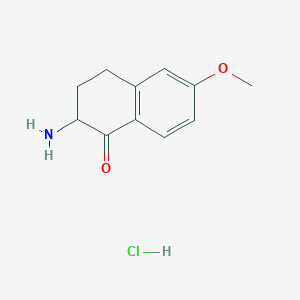

2-Amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride (C₁₁H₁₄ClNO₂; CAS: EN300-754309) is a bicyclic organic compound featuring a partially hydrogenated naphthalenone scaffold. Key structural elements include:

- Methoxy group at position 6, contributing to electronic modulation and steric effects.

- Hydrochloride salt, improving stability and bioavailability via ionic interactions .

This compound belongs to the 3,4-dihydronaphthalen-1(2H)-one class, which is extensively studied for its anti-inflammatory and modulatory effects on allergic responses . Derivatives of this scaffold are often synthesized through Claisen-Schmidt condensation or Michael addition reactions to introduce α,β-unsaturated ketones or heterocyclic moieties, respectively .

Properties

IUPAC Name |

2-amino-6-methoxy-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-8-3-4-9-7(6-8)2-5-10(12)11(9)13;/h3-4,6,10H,2,5,12H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSCDSTWVBMOSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C(CC2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride typically involves several steps:

Starting Material: The synthesis begins with a naphthalene derivative, such as 6-methoxy-2-naphthol.

Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves treating the naphthol derivative with an amine source, such as ammonia or an amine salt, under suitable conditions (e.g., elevated temperature, presence of a catalyst).

Reduction: The resulting intermediate may undergo reduction to form the dihydronaphthalene structure. Common reducing agents include hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can further hydrogenate the dihydronaphthalene ring to form tetrahydronaphthalene derivatives.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.

Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products

Oxidation: Quinone derivatives.

Reduction: Tetrahydronaphthalene derivatives.

Substitution: Acylated or alkylated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is investigated for its potential pharmacological properties. Its structure resembles known bioactive compounds, suggesting possible therapeutic applications:

- Antioxidant Activity : Similar naphthalene derivatives have shown antioxidant properties, which may mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Given its ability to cross the blood-brain barrier, this compound may offer therapeutic avenues for neurodegenerative diseases.

Biological Research

The compound serves as a probe in enzyme interaction studies:

- Enzyme Kinetics : It can help elucidate mechanisms of enzyme action and inhibition in metabolic pathways involving naphthalene derivatives.

- Metabolic Pathways : Its structural features allow for the exploration of various metabolic pathways and interactions with biological macromolecules.

Industrial Applications

In industrial settings, the compound is utilized in the synthesis of dyes and pigments due to its stable and reactive intermediates. Its unique structure allows for further chemical modifications to create new materials with desirable properties.

Case Study 1: Neuroprotective Properties

Research published in the Journal of Medicinal Chemistry explored the neuroprotective effects of naphthalene derivatives. The study indicated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The mechanism was attributed to the compound's ability to reduce oxidative stress and improve mitochondrial function.

Case Study 2: Antioxidant Activity

A study published in Phytotherapy Research investigated the antioxidant potential of various naphthalene derivatives. The results showed that this compound demonstrated a marked ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The amino and methoxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The pharmacological and physicochemical properties of dihydronaphthalenone derivatives are highly dependent on substituents. Below is a comparative table of key analogues:

Pharmacological and Physicochemical Insights

- Anti-Inflammatory Potential: The target compound’s amino and methoxy groups align with derivatives reported by Wang et al., which showed enhanced anti-inflammatory activity through dual pharmacophores (e.g., α,β-unsaturated ketones and hydrogen-bonding substituents) .

- Hydrochloride Salts: Ionic salts like Dexnafenodone HCl and the target compound exhibit improved crystallinity and stability due to hydrogen-bond networks involving chloride ions .

Research Findings and Implications

- Anti-Inflammatory Activity: Derivatives with methoxy and amino groups demonstrate reduced toxicity to normal cells while maintaining efficacy, likely due to optimized electron-withdrawing/donating effects .

- Chalcone Analogues: α,β-unsaturated ketones (e.g., 2-benzylidene derivatives) show superior antioxidant and antimicrobial activities compared to non-conjugated ketones .

- Structural Flexibility : Substituent variation (e.g., halogen vs. methoxy) allows tuning for specific targets, such as MAO inhibition or serotonin reuptake modulation .

Biological Activity

2-Amino-6-methoxy-3,4-dihydronaphthalen-1(2H)-one hydrochloride is a synthetic compound notable for its unique structural features, which include an amino group at the 2-position and a methoxy group at the 6-position of a dihydronaphthalene core. This compound has garnered attention in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

The molecular formula of this compound is with a molecular weight of approximately 250.7 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it more amenable for biological assays.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.7 g/mol |

| CAS Number | 2603-62-5 |

Pharmacological Potential

Recent studies have indicated that compounds with naphthalene structures can exhibit various pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities. The specific biological activities of this compound have not been extensively documented; however, its structural similarities to known bioactive compounds suggest potential therapeutic applications.

- Enzyme Interaction : This compound may act as a probe to study enzyme interactions within metabolic pathways involving naphthalene derivatives. Its structural features allow for the exploration of enzyme kinetics and inhibition mechanisms.

- Antioxidant Activity : Compounds similar to this one have shown antioxidant properties, which could be beneficial in mitigating oxidative stress in various biological systems.

- Neuroprotective Effects : The ability of naphthalene derivatives to cross the blood-brain barrier suggests that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Kynurenine Pathway Inhibition : Research has indicated that naphthalene derivatives can inhibit kynurenine aminotransferase (KAT), an enzyme involved in the kynurenine pathway linked to neuroinflammation and neurodegeneration. Inhibitors of this pathway have been proposed as potential treatments for diseases such as Huntington's disease and Alzheimer's disease .

- VHL Inhibitors : A study focused on designing new inhibitors targeting the von Hippel–Lindau (VHL) protein revealed that modifications in naphthalene structures could enhance binding affinity and specificity against HIF-1α, a critical regulator under hypoxic conditions . Although not directly tested on this compound, these findings indicate a promising direction for future research.

Q & A

Basic Question

- X-ray crystallography : Employ SHELXL for crystal structure refinement to confirm stereochemistry and bond lengths (e.g., C7=C8 olefinic bond at 1.351 Å) .

- Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon environments to verify substituent positions and salt formation .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) and detect impurities .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Question

- Substituent analysis : Evaluate the impact of substituents (e.g., methoxy, halogens) on bioactivity. For example, trifluoromethyl groups enhance cell permeability but may alter binding affinity .

- Purity validation : Cross-check purity data using HPLC and mass spectrometry to rule out impurity-driven discrepancies .

- Experimental replication : Standardize assay conditions (e.g., cell lines, dosage) to isolate structural effects from methodological variability .

What strategies optimize reaction conditions for high-yield synthesis of this compound?

Advanced Question

- Solvent optimization : Use ethanol/1,2-dichloroethane (1:1 v/v) to balance solubility and reaction kinetics .

- Temperature control : Maintain reflux conditions (~80°C) to accelerate the Michael addition without degrading sensitive intermediates .

- Stoichiometric ratios : Use excess guanidine hydrochloride (5–7 equivalents) to drive the reaction to completion .

How to design derivatives of this compound for enhanced bioactivity while minimizing toxicity?

Advanced Question

- Pharmacophore integration : Introduce α,β-unsaturated ketones to create dual pharmacophores (e.g., 2-(benzylidene) derivatives) that target specific enzymes like retinoic acid metabolism regulators .

- Halogenation : Add bromine or fluorine substituents to improve metabolic stability and binding to hydrophobic protein pockets .

- Toxicity screening : Use in silico models (e.g., molecular docking) to predict interactions with off-target proteins before in vitro testing .

What are the key challenges in crystallographic analysis of this compound, and how are they addressed?

Advanced Question

- Hydrogen atom placement : Use SHELXL’s riding model for idealized hydrogen positions, validated via difference Fourier maps .

- Twinned data refinement : Apply SHELXL’s twin-law algorithms for high-resolution data from non-merohedral twinning .

- Weak hydrogen bonds : Analyze C–H···π and C–H···O interactions to explain packing stability in the absence of classical hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.